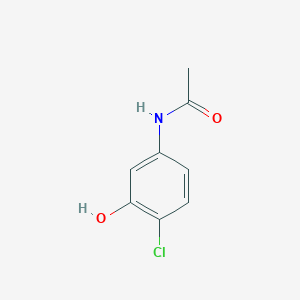
N-(4-Chloro-3-hydroxyphenyl)acetamide
Übersicht
Beschreibung
“N-(4-Chloro-3-hydroxyphenyl)acetamide” is a chemical compound with the CAS Number: 28443-52-9. It has a molecular weight of 185.61 .
Molecular Structure Analysis
The linear formula for “N-(4-Chloro-3-hydroxyphenyl)acetamide” is C8H8ClNO2 .Physical And Chemical Properties Analysis
“N-(4-Chloro-3-hydroxyphenyl)acetamide” is a solid at room temperature. It should be stored in a dry environment .Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes for Environmental Decontamination
A study highlighted the use of advanced oxidation processes (AOPs) in the degradation of various compounds, including acetaminophen, which leads to the generation of various by-products such as hydroquinone, 1,4-benzoquinone, 4-aminophenol, and acetamide. The research emphasized the environmental implications of these by-products, particularly their mutagenicity and toxicity, which could pose threats to ecosystems if released untreated. This study underscores the importance of AOPs in enhancing the degradation of persistent organic pollutants like acetaminophen and its derivatives, potentially including N-(4-Chloro-3-hydroxyphenyl)acetamide, to mitigate environmental impact (Qutob et al., 2022).
Pharmacogenetics of Drug Metabolism
Research into the metabolism of paracetamol (acetaminophen) revealed significant insights into how genetic differences influence the metabolism of drugs and their by-products. Understanding these genetic variations is crucial for predicting susceptibility to toxicity and therapeutic efficacy, which could extend to compounds like N-(4-Chloro-3-hydroxyphenyl)acetamide, given their structural similarities and metabolic pathways (Zhao & Pickering, 2011).
Understanding Paracetamol's Biochemical Pathways
A review on the properties and uses of paracetamol delved into the compound's biochemical pathways, including its synthesis and the reactions it undergoes, which could have parallels in the study of N-(4-Chloro-3-hydroxyphenyl)acetamide. This research contributes to a deeper understanding of the chemical behavior and applications of such compounds in various domains, including pharmacology and environmental science (Ogemdi, 2019).
Analgesic Mechanisms of Action
The analgesic effects of acetaminophen, one of the most commonly used pain relief drugs, have been a subject of extensive research. Studies exploring its mechanisms of action, including the production of metabolites that act on specific receptors in the brain and spinal cord, provide a foundation for investigating similar effects in related compounds like N-(4-Chloro-3-hydroxyphenyl)acetamide. Such research could lead to the development of new analgesic agents with improved efficacy and safety profiles (Ohashi & Kohno, 2020).
Adsorptive Elimination of Pollutants from Water
The removal of acetaminophen from water through adsorption techniques has been extensively reviewed, highlighting the efficiency of various adsorbents and the mechanisms involved. This area of research is vital for environmental protection and could be applicable to the removal of related compounds, including N-(4-Chloro-3-hydroxyphenyl)acetamide, from aquatic environments, thus preventing their adverse ecological effects (Igwegbe et al., 2021).
Safety And Hazards
The compound has been classified with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Eigenschaften
IUPAC Name |
N-(4-chloro-3-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)10-6-2-3-7(9)8(12)4-6/h2-4,12H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPNOLFNLHAULD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556261 | |
| Record name | N-(4-Chloro-3-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-3-hydroxyphenyl)acetamide | |
CAS RN |
28443-52-9 | |
| Record name | N-(4-Chloro-3-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

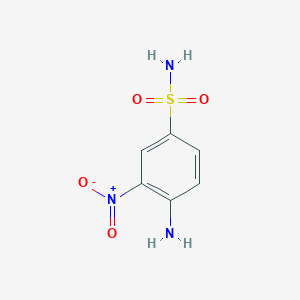
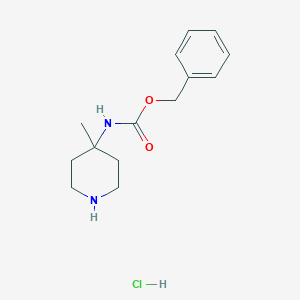
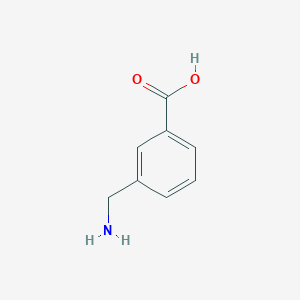

![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)


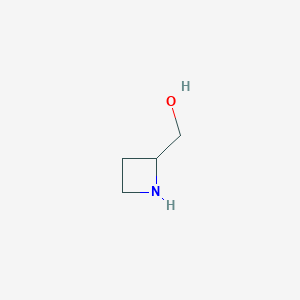
![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)

![1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112361.png)


